![molecular formula C18H12N2O3 B2451235 3-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-2H-色烯-2-酮 CAS No. 724446-43-9](/img/structure/B2451235.png)

3-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

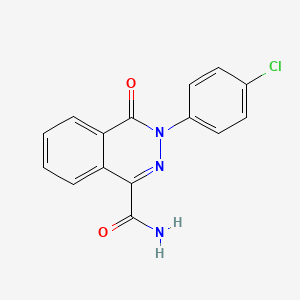

The compound “3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It includes a 4-methylphenyl group, a 1,2,4-oxadiazole ring, and a chromen-2-one structure .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the chromen-2-one structure are both heterocyclic components, which means they contain atoms other than carbon in the ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole ring and the chromen-2-one structure could potentially make it reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学研究应用

抗菌活性

研究表明,含有香豆素的 1,3,4-噁二唑衍生物(如 3-{5-[(E)-(取代的亚苄基)氨基]-1,3,4-噁二唑-2-基}-2H-色烯-2-酮的席夫碱)具有显著的抗菌活性。这些化合物对金黄色葡萄球菌、大肠杆菌和白色念珠菌等细菌菌株显示出显着的体外生长抑制作用,突出了它们作为抗菌剂的潜力 (Bhat, Al-Omar, & Siddiqui, 2013).

抗癌特性

一些研究重点关注 1,2,4-噁二唑衍生物的抗癌潜力。例如,化合物已被鉴定为通过高通量筛选试验的新型凋亡诱导剂,对乳腺癌和结直肠癌细胞系显示出活性。这些发现表明此类化合物可用作潜在的抗癌剂,具有诱导凋亡和在 G(1) 期阻滞癌细胞的能力 (Zhang et al., 2005)。此外,化学遗传学方法已被应用于发现凋亡诱导剂,识别出具有体内抗癌活性的分子,如 MX116407,并阐明了 TIP47 和转铁蛋白受体 I 等分子靶点 (Cai, Drewe, & Kasibhatla, 2006).

材料科学应用

在材料科学中,含有 1,2,4-噁二唑部分的化合物已被合成并表征其介晶行为。例如,具有烷氧基基团末端和甲基的衍生物表现出单向向列相,表明它们作为液晶技术中新型介晶材料的潜力 (Ali & Tomi, 2018).

安全和危害

作用机制

Target of Action

The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, also known as 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, is a member of the oxadiazole family . Oxadiazoles have been shown to interact with several targets, including cysteine and serine hydrolases . These enzymes play a crucial role in various biological processes, including protein degradation and signal transduction .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their activity. Oxadiazoles have been shown to have a polypharmacological mode of action, meaning they interact with multiple targets . In the case of cysteine and serine hydrolases, the oxadiazole compound may inhibit their activity, leading to alterations in the processes they regulate .

Biochemical Pathways

The inhibition of cysteine and serine hydrolases by the oxadiazole compound can affect various biochemical pathways. For instance, these enzymes are involved in the breakdown of proteins, so their inhibition could lead to an accumulation of certain proteins . This could potentially disrupt normal cellular functions and lead to various downstream effects.

Result of Action

The result of the compound’s action depends on the specific cellular context and the proteins affected by the inhibition of cysteine and serine hydrolases. The accumulation of certain proteins could potentially disrupt normal cellular functions, leading to various cellular effects .

属性

IUPAC Name |

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3/c1-11-6-8-12(9-7-11)16-19-17(23-20-16)14-10-13-4-2-3-5-15(13)22-18(14)21/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYYAIYFKXGKKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2451152.png)

![7-(2-morpholin-4-ylethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2451155.png)

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2451157.png)

![1-(3-chlorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2451158.png)

![2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B2451161.png)

![4-tert-butyl-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451166.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2451167.png)

![2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B2451170.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide](/img/structure/B2451172.png)

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/no-structure.png)